molecular formula C14H12N2O3S B2417518 4-(methylthio)-N-(4-nitrophenyl)benzamide CAS No. 896355-85-4

4-(methylthio)-N-(4-nitrophenyl)benzamide

Cat. No.: B2417518
CAS No.: 896355-85-4
M. Wt: 288.32
InChI Key: SOVRAFXOYWKADK-UHFFFAOYSA-N
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Description

4-(Methylthio)-N-(4-nitrophenyl)benzamide is a synthetic benzamide derivative provided for research and development purposes. This compound features a benzamide core structure substituted with a methylthio group at the 4-position and a 4-nitrophenyl group on the amide nitrogen. Benzamide derivatives are a significant class of organic compounds widely studied in medicinal chemistry and chemical biology for their diverse pharmacological properties . Potential Research Applications: Benzamide scaffolds are known to be investigated for their antimicrobial properties, particularly against drug-resistant bacterial strains such as Staphylococcus aureus (MRSA) . The structural motifs present in this compound—specifically the nitroaromatic and benzamide groups—are common in molecules studied for their biological activity. Researchers may explore this compound as a building block in the development of novel antimicrobial agents or as a intermediate in organic synthesis for creating more complex chemical entities. Handling and Safety: As with any chemical of this nature, appropriate safety precautions should be followed. Based on similar research compounds, this material may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) prior to use and handle the product using personal protective equipment, in a well-ventilated area. Note: This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanyl-N-(4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-20-13-8-2-10(3-9-13)14(17)15-11-4-6-12(7-5-11)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVRAFXOYWKADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Approaches for 4 Methylthio N 4 Nitrophenyl Benzamide and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies

The primary strategy for the synthesis of 4-(methylthio)-N-(4-nitrophenyl)benzamide involves a retrosynthetic analysis that logically disconnects the amide bond. This C-N bond cleavage is the most straightforward approach, as it leads to two readily accessible starting materials: a 4-(methylthio)benzoic acid derivative and 4-nitroaniline (B120555). lkouniv.ac.inbhavanscollegedakor.orgslideshare.net

This disconnection approach is based on the reverse of a reliable and well-established chemical reaction, namely the formation of an amide from a carboxylic acid derivative and an amine. lkouniv.ac.in The resulting synthons are a carboxyl cation equivalent of 4-(methylthio)benzoic acid and the 4-nitroaniline nucleophile. The corresponding synthetic equivalents are typically an activated form of 4-(methylthio)benzoic acid (such as an acyl chloride or an activated ester) and 4-nitroaniline itself.

Amide Bond Formation: Classical and Advanced Coupling Procedures

The formation of the amide linkage is the cornerstone of this synthesis. This can be achieved through several established and modern coupling procedures.

Coupling of 4-(methylthio)benzoic acid derivatives with 4-nitroaniline or precursors

The direct reaction between 4-(methylthio)benzoic acid and 4-nitroaniline generally requires harsh conditions, such as high temperatures, to drive off the water formed, and is often inefficient. chemistrysteps.com To overcome this, the carboxylic acid is typically activated.

A common and effective method is the conversion of 4-(methylthio)benzoic acid to its more reactive acyl chloride, 4-(methylthio)benzoyl chloride. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govchemicalbook.comsielc.comsigmaaldrich.com The resulting 4-(methylthio)benzoyl chloride can then be reacted with 4-nitroaniline in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

Utilization of Activated Carboxylic Acid Derivatives

In addition to acyl chlorides, a variety of in-situ activating agents, commonly known as coupling reagents, are employed to facilitate amide bond formation. These reagents are particularly useful for sensitive substrates and often provide high yields under mild conditions. nih.gov

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. chemistrysteps.comorgoreview.comlibretexts.orgcbijournal.comresearchgate.net Other advanced coupling reagents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency in coupling even challenging substrates. fishersci.co.ukgrowingscience.comluxembourg-bio.com

Coupling ReagentAdditiveTypical SolventGeneral Reaction Conditions
DCCHOBtDichloromethane (DCM), Dimethylformamide (DMF)Room temperature
EDCHOBt, DMAPDCM, DMFRoom temperature
HATUDIPEA, TriethylamineDMF, AcetonitrileRoom temperature
Thionyl Chloride-Toluene, DCM (for acyl chloride formation)Reflux

Introduction of the Methylthio Moiety into Benzamide (B126) Scaffolds

The methylthio (-SMe) group is a key feature of the target molecule. While the primary synthetic route starts with 4-(methylthio)benzoic acid, it is also possible to introduce this moiety at a later stage onto a pre-formed benzamide scaffold.

One common method for introducing a methylthio group to an aromatic ring is through nucleophilic aromatic substitution (SNA r) on an activated aryl halide. youtube.comnih.govacs.org For instance, a precursor such as 4-fluoro-N-(4-nitrophenyl)benzamide could react with sodium thiomethoxide (NaSMe). The electron-withdrawing nitro group on the aniline (B41778) ring and the activating nature of the amide group would facilitate this substitution.

Another approach involves the diazotization of an amino group, followed by reaction with a sulfur nucleophile. utrgv.edu For example, a 4-amino-N-(4-nitrophenyl)benzamide precursor could be diazotized with sodium nitrite (B80452) in the presence of an acid, and the resulting diazonium salt could then be treated with a methyl sulfide (B99878) source. Direct methylthiolation of aromatic C-H bonds is also an emerging area, often utilizing specialized reagents and catalysts. researchgate.netrsc.org

Synthetic Routes Involving the 4-Nitrophenyl Group

The 4-nitrophenyl group is the other essential component of the target molecule. The most direct route involves using 4-nitroaniline as a starting material. 4-nitroaniline is a commercially available and relatively inexpensive reagent. Its amino group acts as the nucleophile that attacks the activated carboxylic acid derivative of 4-(methylthio)benzoic acid.

Alternative strategies could involve the nitration of a pre-existing N-phenylbenzamide derivative. However, controlling the regioselectivity of the nitration to exclusively obtain the 4-nitro isomer on the aniline ring can be challenging, as the reaction conditions could also lead to nitration on the other aromatic ring. libretexts.org Therefore, starting with 4-nitroaniline is generally the preferred and more controlled synthetic pathway.

Green Chemistry and Sustainable Synthetic Techniques for Benzamide Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. tandfonline.com The synthesis of benzamides is no exception, with several green chemistry approaches being explored. tandfonline.comrsc.org

Aqueous Media: Performing reactions in water is highly desirable from a green chemistry perspective. While the solubility of the starting materials can be a challenge, the use of water-soluble catalysts or co-solvents can facilitate amide bond formation in aqueous environments. luxembourg-bio.comresearchgate.net

Microwave-Assisted Methods: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govbibliotekanauki.plasianpubs.orgnih.govresearchgate.net The direct amidation of carboxylic acids and amines under microwave irradiation, sometimes with a catalyst, has been shown to be a highly efficient and green method for synthesizing amides. nih.gov This approach can often be performed under solvent-free conditions, further enhancing its green credentials. nih.govresearchgate.net

Green Chemistry ApproachKey FeaturesPotential Advantages
Aqueous MediaUse of water as a solvent.Reduced use of volatile organic compounds (VOCs), improved safety.
Microwave-Assisted SynthesisUse of microwave irradiation for heating.Faster reaction rates, higher yields, cleaner reactions, potential for solvent-free conditions. nih.gov
Catalytic Direct AmidationUse of a catalyst to directly couple the carboxylic acid and amine.Avoids the need for stoichiometric activating agents, reduces waste.
Solvent-Free ReactionsReactions are conducted without a solvent.Eliminates solvent waste, simplifies work-up procedures. tandfonline.com

The application of these green methodologies to the synthesis of this compound could offer significant advantages in terms of sustainability and efficiency. For example, a microwave-assisted direct coupling of 4-(methylthio)benzoic acid and 4-nitroaniline in the presence of a suitable catalyst could provide a rapid and environmentally benign route to the target molecule. nih.gov

Diversification Strategies for Structural Analogs and Derivatives

The core structure of this compound presents multiple opportunities for chemical modification to develop structural analogs and derivatives. These modifications are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds, potentially leading to molecules with enhanced properties. Diversification strategies primarily focus on systematic changes to the aromatic rings, variations at the amide linkage, and more profound structural alterations through scaffold hopping and the design of hybrid molecules.

Systematic Modifications on the Aromatic Rings

Systematic modifications of the two aromatic rings in this compound are a primary strategy to modulate its electronic, steric, and lipophilic properties.

The nitro group on Ring B is a strong electron-withdrawing group and a hydrogen bond acceptor. Its reduction can furnish an amino group, which can be further derivatized. nih.gov The electron-withdrawing nature of the nitro group makes the benzene (B151609) ring susceptible to nucleophilic substitution reactions under certain conditions. ontosight.ai Moreover, the position and nature of substituents on both aromatic rings can be varied. Introducing a range of electron-donating or electron-withdrawing groups at different positions can systematically tune the electronic properties of the molecule.

Table 1: Examples of Systematic Modifications on the Aromatic Rings

Modification SiteOriginal GroupPotential ModificationsRationale for Modification
Ring A (para-position)-SCH₃-SOCH₃, -SO₂CH₃, -SEt, -SPhModulate polarity, steric bulk, and lipophilicity
Ring A (other positions)-H-F, -Cl, -Br, -CH₃, -OCH₃Investigate electronic and steric effects
Ring B (para-position)-NO₂-NH₂, -N(CH₃)₂, -CN, -CF₃, -ClAlter electronic properties and hydrogen bonding capacity
Ring B (other positions)-H-F, -Cl, -CH₃, -OCH₃Explore the impact of substituent position on activity

Variations at the Amide Nitrogen and Carbonyl Positions

The amide bond is a central and structurally important feature of this compound. Modifications at the amide nitrogen and the carbonyl carbon can lead to significant changes in the molecule's conformation, stability, and hydrogen bonding capabilities.

N-Alkylation and N-Arylation: The hydrogen atom on the amide nitrogen can be replaced with various alkyl or aryl groups. N-alkylation can be achieved using alcohols in the presence of a catalyst. nih.govrsc.orgresearchgate.net N-arylation of secondary amides can be accomplished through methods like the NaH-initiated aryne generation strategy. rsc.org These modifications can influence the molecule's steric profile and its ability to act as a hydrogen bond donor.

Carbonyl Group Modifications: The carbonyl oxygen of the amide can be replaced with a sulfur atom to form a thioamide. This transformation is typically achieved using thionating reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgmdpi.comresearchgate.netchemrxiv.orgtaylorandfrancis.com Thioamides are considered bioisosteres of amides and exhibit different electronic and hydrogen-bonding properties. acs.org

Table 2: Variations at the Amide Linkage

Modification PositionType of VariationReagents/MethodsResulting Functional Group
Amide NitrogenN-AlkylationAlcohols, Cobalt-nanocatalysts nih.govSecondary or Tertiary Amine
Amide NitrogenN-Arylationo-diiodoarene, NaH rsc.orgTertiary Amine
Carbonyl CarbonThionationLawesson's reagent, P₄S₁₀ organic-chemistry.orgchemrxiv.orgThioamide

Scaffold Hopping and Hybrid Molecule Design

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a different, isosteric scaffold to explore new chemical space and potentially improve properties. acs.orgnih.govnih.govscite.aiexlibrisgroup.com For this compound, the central benzamide core can be replaced with various five- or six-membered heterocyclic rings that can mimic the spatial arrangement and electronic properties of the amide bond.

Incorporation of Heterocyclic Motifs:

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is a common bioisostere for the amide group. nih.gov Synthesis of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives often involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. researchgate.netnih.govnanobioletters.comut.ac.ir

Triazoles: The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are also well-established amide bond mimics. acs.orgnih.govnih.govexlibrisgroup.comnih.gov The synthesis of 1,2,4-triazole-containing benzamide derivatives can be achieved through various methods, including the reaction of amidines with hydrazides or the cyclization of N-acylamidrazones. nih.govfrontiersin.orgmdpi.commdpi.com

Benzothiazoles: The benzothiazole (B30560) scaffold can be incorporated to create hybrid molecules. The synthesis of benzothiazole derivatives can be achieved through the condensation of 2-aminothiophenols with carboxylic acids or acyl chlorides. mdpi.comrsc.orgderpharmachemica.comrsc.orgresearchgate.net

Pyrimidines: Pyrimidine (B1678525) rings can be integrated into the molecular structure to create novel analogs. The synthesis of pyrimidine derivatives often involves the condensation of β-dicarbonyl compounds or their equivalents with amidines or ureas. derpharmachemica.comnih.govgsconlinepress.comresearchgate.net

Table 3: Examples of Scaffold Hopping and Hybrid Molecule Design

Original ScaffoldReplacement/Hybrid MotifGeneral Synthetic Approach
BenzamideThiadiazole-containing analogCyclization of thiosemicarbazide (B42300) with a benzoic acid derivative nanobioletters.com
BenzamideTriazole-containing analogReaction of an amidine with a hydrazide derivative frontiersin.org
BenzamideBenzothiazole-containing hybridCondensation of 2-aminothiophenol (B119425) with a benzoic acid derivative mdpi.com
BenzamidePyrimidine-containing hybridCondensation of a β-dicarbonyl compound with an amidine derivative nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Methylthio N 4 Nitrophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 4-(methylthio)-N-(4-nitrophenyl)benzamide displays characteristic signals corresponding to its distinct molecular components. A sharp singlet is typically observed around δ 2.5 ppm, which is attributed to the three equivalent protons of the methylthio (-SCH₃) group vulcanchem.com. The aromatic region, between δ 7.5 and 8.5 ppm, contains a complex set of multiplets corresponding to the eight protons on the two substituted benzene (B151609) rings vulcanchem.com. The protons on the 4-nitrophenyl ring and the 4-(methylthio)benzoyl ring exhibit distinct chemical shifts due to the differing electronic effects of the nitro (-NO₂) and methylthio (-SCH₃) groups. A broad singlet for the amide proton (N-H) is also expected, with its chemical shift being highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing signals for all 14 carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is typically found in the downfield region, around δ 165 ppm vulcanchem.com. The carbons of the nitrophenyl ring resonate between approximately δ 120–150 ppm vulcanchem.com. The carbon atom attached to the nitro group appears at the lower end of this range, while the ipso-carbon attached to the amide nitrogen is also significantly shifted. The methyl carbon of the thioether group gives a signal in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-SCH₃~2.5 (s, 3H)~15-20
Aromatic Protons~7.5 - 8.5 (m, 8H)~120 - 150
Amide N-HVariable (br s, 1H)N/A
Amide C=ON/A~165

To unambiguously assign the specific resonances and confirm the molecular structure, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons on both the 4-nitrophenyl and 4-(methylthio)benzoyl rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (¹JCH). sdsu.eduyoutube.com This allows for the direct assignment of protonated carbons. For instance, the proton signal at ~2.5 ppm would show a correlation to the methyl carbon signal, and each aromatic proton signal would be linked to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.com HMBC is crucial for establishing the connectivity between different functional groups. Key correlations would include:

A cross-peak between the amide proton (N-H) and the carbonyl carbon (C=O).

Correlations from the methyl protons (-SCH₃) to the ipso-carbon of the benzoyl ring.

Correlations from the aromatic protons adjacent to the amide linkage to the carbonyl carbon.

Together, these multidimensional techniques provide an interlocking web of correlations that allows for the complete and confident assignment of the molecule's constitution.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the compound.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.

Amide Group: The most prominent feature is the strong carbonyl (C=O) stretching vibration (Amide I band), which appears in the IR spectrum around 1680 cm⁻¹ vulcanchem.com. The N-H bending vibration (Amide II band) is also observed, typically in the 1530-1550 cm⁻¹ region. A sharp N-H stretching band is expected above 3200 cm⁻¹.

Nitro Group: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (νas NO₂) typically near 1520 cm⁻¹ and a symmetric stretch (νs NO₂) around 1340 cm⁻¹ researchgate.net. These bands are often strong in both IR and Raman spectra.

Thioether Group: The C-S stretching vibration is generally weak in the IR spectrum and appears in the fingerprint region, around 650 cm⁻¹ vulcanchem.com. Aromatic C-H and C=C ring stretching vibrations are also present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
AmideN-H stretch~3300
AmideC=O stretch (Amide I)~1680 vulcanchem.com
AmideN-H bend (Amide II)~1540
NitroAsymmetric stretch~1520 researchgate.net
NitroSymmetric stretch~1340 researchgate.net
ThioetherC-S stretch~650 vulcanchem.com

The precise positions and shapes of the amide bands can provide insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding. In the solid state, the N-H and C=O groups are likely involved in hydrogen bonding, which typically shifts the N-H stretching frequency to a lower wavenumber and the C=O stretching frequency to a lower wavenumber compared to the gas phase or dilute solution. The dihedral angle between the two aromatic rings can also influence the vibrational modes, affecting the conjugation and electronic communication between the two halves of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS is a powerful analytical technique that provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. researchgate.net For this compound, the molecular formula is C₁₄H₁₂N₂O₃S, corresponding to a monoisotopic mass of 288.0569 g/mol vulcanchem.com. HRMS analysis would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass.

Upon ionization, the molecule undergoes fragmentation, breaking at its weakest bonds to form characteristic product ions. The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Amide Bond Cleavage: The most common fragmentation for amides is the cleavage of the C-N bond, leading to the formation of two primary fragment ions: the 4-(methylthio)benzoyl cation and the 4-nitroaniline (B120555) radical cation or related fragments.

Cleavage adjacent to the Carbonyl Group: Alpha-cleavage next to the carbonyl can result in the loss of the 4-(methylthio)phenyl group.

Loss of Small Molecules: Fragmentation can also involve the loss of the nitro group (as NO or NO₂) or cleavage at the thioether C-S bond.

Table 3: Predicted Fragments in the Mass Spectrum of this compound

Fragment StructureProposed Identitym/z (Monoisotopic)
[C₁₄H₁₂N₂O₃S]⁺˙Molecular Ion288.06
[C₈H₇OS]⁺4-(methylthio)benzoyl cation151.02
[C₆H₆N₂O₂]⁺˙4-nitroaniline radical cation138.04
[C₇H₇S]⁺4-(methylthio)phenyl cation123.03

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

The electronic absorption spectrum of this compound provides valuable insights into the extent of conjugation and the nature of electronic transitions within the molecule. The presence of multiple chromophores and auxochromes, including the benzene rings, the amide linkage (-CONH-), the methylthio group (-SCH₃), and the nitro group (-NO₂), results in a complex UV-Vis spectrum characterized by various absorption bands. These bands are primarily attributed to π→π* and n→π* electronic transitions.

Detailed analysis of analogous structures and theoretical studies on related benzamides allows for the assignment of the observed absorption bands. The high-intensity bands are typically assigned to π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of the aromatic rings and the conjugated amide group. The presence of substituents on the phenyl rings significantly modulates the energy of these transitions. For instance, the electron-donating methylthio group tends to cause a bathochromic (red) shift in the absorption bands of the attached benzene ring, while the electron-withdrawing nitro group also extends the conjugation and leads to a red shift.

In addition to the strong π→π* transitions, weaker absorption bands corresponding to n→π* transitions are also expected. These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the amide and nitro groups, and the sulfur atom of the methylthio group) to a π* antibonding orbital. These transitions are generally of lower intensity and can sometimes be obscured by the more intense π→π* bands. In related nitro-aromatic compounds, a distinct, less intense band is often observed at longer wavelengths due to the n→π* transition of the nitro group. researchgate.net

Based on theoretical and experimental data for structurally similar compounds, the expected electronic transitions for this compound are summarized in the table below. The absorption maxima for benzamides are typically observed in the 260-270 nm region, corresponding to S₀→S₂ (ππ) transitions. researchgate.net For N-(4-nitrophenyl) substituted amides, additional bands related to the nitrophenyl moiety appear. For example, in N-(4-nitrophenyl)-2,2-dibenzoylacetamide, π-π transitions of the phenyl rings were observed around 270-275 nm, while n-π* transitions of the amide and benzoyl carbonyl groups were noted in the range of 315-340 nm. researchgate.net

Electronic TransitionAssociated ChromophoreExpected Wavelength Range (nm)Relative Intensity
π→πBenzoyl Ring System~260 - 280High
π→πNitrophenyl Ring System~270 - 320High
n→πAmide Carbonyl Group~310 - 340Low to Medium
n→πNitro Group~300 - 350Low

The conjugation between the 4-(methylthio)benzoyl moiety and the 4-nitrophenylaniline moiety across the amide bridge is a key factor influencing the electronic spectrum. The planarity of the molecule affects the degree of π-orbital overlap. X-ray crystallography of similar benzamides reveals a dihedral angle between the two aromatic rings, which can influence the extent of conjugation. vulcanchem.com Any steric hindrance that forces the rings out of planarity would be expected to cause a hypsochromic (blue) shift in the absorption maxima due to reduced conjugation.

Computational Chemistry and Theoretical Characterization of 4 Methylthio N 4 Nitrophenyl Benzamide

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Investigation

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov This method is particularly effective for determining molecular geometries, vibrational frequencies, and a host of electronic properties. researchgate.net DFT calculations for 4-(methylthio)-N-(4-nitrophenyl)benzamide are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to provide a reliable theoretical framework for analysis. researchgate.netnih.gov

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this process reveals the precise bond lengths, bond angles, and dihedral (torsion) angles that correspond to the lowest energy conformation.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. In the case of this compound, key rotations would occur around the amide linkage and the bonds connecting the phenyl rings to the central amide and thioether groups. DFT calculations can identify the most stable conformer and the energy barriers between different conformations. In similar structures, it has been observed that intermolecular interactions and crystal packing effects can lead to differences between the DFT-calculated structure of an isolated molecule and its structure in the solid state. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for Benzamide (B126) Derivatives

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O 1.21 - 1.23 C-C-N 115 - 118
C-N (amide) 1.35 - 1.38 C-N-H 118 - 122
C-S 1.75 - 1.79 C-S-C 98 - 102
N-O (nitro) 1.22 - 1.25 O-N-O 123 - 126

Note: These values are typical ranges observed for similar functional groups in related structures as determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich methylthio-substituted phenyl ring, while the LUMO would likely be centered on the electron-deficient nitrophenyl group, indicating an intramolecular charge transfer character.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netmalayajournal.org In an MEP map, red areas indicate negative electrostatic potential (electron-rich, e.g., around the oxygen atoms of the nitro and carbonyl groups), while blue areas signify positive potential (electron-poor, e.g., around the amide hydrogen).

Table 2: Typical FMO Energies and Reactivity Descriptors

Parameter Value (eV)
EHOMO -5.0 to -6.5
ELUMO -1.5 to -3.0
Energy Gap (ΔE) 3.0 to 4.5

Note: These values represent a typical range for organic molecules of similar size and functionality.

For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen, nitrogen, and sulfur atoms into antibonding orbitals (π) of the aromatic rings and the carbonyl group. researchgate.net For instance, a strong interaction might be observed between the lone pair of the amide nitrogen and the π orbital of the carbonyl group, indicating classic amide resonance. The magnitude of the E(2) values highlights the strength of these interactions and their importance in stabilizing the molecular structure.

Table 3: Representative NBO Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (N) π* (C=O) 40 - 60
LP (O) of C=O π* (C-N) 20 - 35
π (Aromatic Ring 1) π* (Aromatic Ring 2) 5 - 15
LP (S) π* (Aromatic Ring 1) 10 - 25

Note: LP denotes a lone pair orbital. E(2) values are representative for the types of interactions described.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents.

For this compound, MD simulations can be used to study its behavior in different solvent environments (e.g., polar or nonpolar). nih.gov These simulations are crucial for understanding solvation effects, which can significantly influence the molecule's preferred conformation and reactivity. researchgate.net By analyzing the trajectory of the simulation, one can determine how solvent molecules arrange themselves around the solute and identify specific interactions like hydrogen bonds, which can stabilize certain conformations. nrel.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. researchgate.netjetir.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. bg.ac.rs These predicted shifts for this compound can aid in the assignment of experimental spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and identify the nature of the electronic transitions, such as π→π* or intramolecular charge transfer (ICT) transitions.

Table 4: Predicted vs. Typical Experimental Spectroscopic Data

Spectrum Parameter Predicted Value Typical Experimental Range
1H NMR δ (ppm), Aromatic H 7.0 - 8.5 7.0 - 8.5
13C NMR δ (ppm), C=O 160 - 170 160 - 175
IR ν (cm-1), C=O stretch 1650 - 1700 1630 - 1680
IR ν (cm-1), N-H stretch 3300 - 3400 3250 - 3450
UV-Vis λmax (nm) 300 - 380 300 - 380

Note: Predicted values are based on typical DFT results for similar molecules and may vary depending on the level of theory and solvent effects.

Calculation of Quantum Chemical Descriptors for Structure-Property Correlations

Beyond the FMOs, a range of global quantum chemical descriptors can be calculated to provide further insight into the reactivity and stability of this compound. researchgate.net These descriptors are derived from the energies of the frontier orbitals and are used to establish structure-property relationships.

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance of a molecule to change its electron distribution.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ2 / (2η). It quantifies the ability of a molecule to accept electrons.

These calculated parameters help in comparing the reactivity of different molecules and understanding their electronic behavior in chemical reactions. scribd.com

Table 5: Calculated Quantum Chemical Descriptors

Descriptor Formula Typical Value (eV)
Ionization Potential (I) -EHOMO 5.0 - 6.5
Electron Affinity (A) -ELUMO 1.5 - 3.0
Chemical Hardness (η) (I - A) / 2 1.5 - 2.25
Electronegativity (χ) (I + A) / 2 3.25 - 4.75
Electrophilicity Index (ω) χ2 / (2η) 2.3 - 6.0

Note: Values are derived from the typical FMO energy ranges provided in Table 2.

Based on a comprehensive search of available scientific literature, detailed crystallographic and solid-state analysis data for the specific compound This compound is not publicly available. No published single-crystal X-ray diffraction (SC-XRD) studies, Hirshfeld surface analyses, or investigations into its polymorphism could be located.

Therefore, it is not possible to provide the specific, data-driven content requested for the following sections:

Crystallographic Studies and Solid State Analysis of 4 Methylthio N 4 Nitrophenyl Benzamide

Polymorphism and Crystal Habit Studies

Generating an article on these topics would require access to experimental data from these specialized analytical techniques. Without a primary scientific source that has successfully crystallized this compound and analyzed its structure, any discussion on molecular conformation, torsion angles, intermolecular bonds, or packing motifs would be purely speculative and scientifically unfounded.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Rational Design Principles for Modulating Molecular Interactions

The rational design of analogs of 4-(methylthio)-N-(4-nitrophenyl)benzamide is guided by established principles aimed at optimizing interactions with biological targets. Key strategies involve modifying the core scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties. For instance, in the design of related benzamide (B126) analogs as inhibitors of DNA methyltransferase (DNMT), a key consideration was the nature of substituents at either end of the molecule. Studies on such analogs have revealed that while bicyclic ring systems are well-tolerated, larger tricyclic moieties can lead to a decrease in activity nih.gov. This suggests that the size and steric profile of any modifications to the phenyl rings of this compound would be a critical design parameter.

Furthermore, the central amide bond, a key feature of the benzamide structure, has been shown in some related series to have its orientation (amide vs. retro-amide) play a minor role in biological activity nih.gov. This provides a degree of flexibility in designing new analogs, allowing for synthetic strategies that might favor one orientation over the other without significantly compromising activity. Docking studies on related inhibitors targeting enzymes like human DNMT3A have been instrumental in guiding the design of new derivatives by modeling interactions within the catalytic pocket nih.gov. Such computational approaches would be invaluable in the rational design of this compound analogs, helping to predict favorable modifications.

Impact of Substituent Variation on Molecular Interactions

The biological activity and physicochemical properties of benzamide derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. Variations in electronic nature, steric bulk, and position can profoundly influence molecular interactions.

The following table summarizes the general effects of substituent variations on the properties of benzamide-like molecules, which can be extrapolated to this compound.

Substituent PropertyGeneral Impact on Molecular Interactions and Properties
Position Affects torsion angles, molecular packing, and the potential for intramolecular hydrogen bonding.
Electronic Nature Electron-withdrawing groups (e.g., -NO₂) can act as hydrogen bond acceptors and influence ring electronics. Electron-donating groups can modulate basicity and hydrogen bonding potential.
Steric Bulk Can influence planarity and access to binding sites. Bulky ortho substituents can disrupt coplanarity between the phenyl ring and the amide group.
Lipophilicity Groups like methylthio (-SCH₃) increase lipophilicity, which can impact cell permeability and binding to hydrophobic pockets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For classes of compounds similar to this compound, QSAR studies have provided valuable predictive insights.

Another 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors highlighted the importance of the hydrophobic character for inhibitory activity. The model suggested that the inclusion of hydrophobic substituents would enhance HDAC inhibition nih.gov. Additionally, hydrogen bond donating groups were found to contribute positively to activity, while electron-withdrawing groups had a negative influence in that specific series nih.gov.

For this compound, a QSAR model would likely include the following key descriptors:

QSAR Descriptor CategoryPotential Importance for this compound Activity
Hydrophobicity (e.g., logP) The methylthio group contributes to lipophilicity, which is often crucial for membrane permeability and binding to hydrophobic pockets.
Electronic (e.g., Hammett constants) The nitro group is a strong electron-withdrawing group, significantly impacting the electronic properties of the phenyl ring.
Steric (e.g., Molar Refractivity) The overall size and shape of the molecule will influence its fit into a biological target's binding site.
Topological (e.g., Wiener Index) These descriptors encode information about the connectivity and branching of the molecule.

Such models can be powerful tools for predicting the activity of novel, unsynthesized analogs of this compound, thereby guiding synthetic efforts.

Ligand Efficiency, Lipophilic Efficiency, and Other Computational Metrics in Compound Optimization

In modern drug discovery, optimizing a compound's potency is balanced with maintaining favorable physicochemical properties. Several computational metrics are employed to guide this process, with Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) being particularly prominent.

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. It provides a way to compare the affinity of molecules of different sizes csmres.co.uk. The formula for LE is: LE = -2.303 * RT * log(Kᵢ) / N where R is the gas constant, T is the temperature, Kᵢ is the binding affinity, and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, especially in the early stages of drug discovery.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD) uniroma1.itresearchgate.net. It is calculated as: LipE = pIC₅₀ - logP This metric helps to identify compounds that achieve high potency without excessive lipophilicity, as high lipophilicity can be associated with poor solubility, metabolic instability, and off-target toxicity uniroma1.itsciforschenonline.org. Empirical evidence suggests that quality drug candidates often have a high LipE value, typically greater than 6 uniroma1.it.

For this compound, these metrics would be critical in any optimization campaign. For instance, if a particular biological activity were identified, chemists would aim to design analogs that increase potency (higher pIC₅₀) while controlling or even reducing lipophilicity (logP). This would lead to an improved LipE and a higher likelihood of developing a successful drug candidate. The following table illustrates how these metrics guide optimization.

MetricDefinitionGoal in Optimization
Ligand Efficiency (LE) Binding affinity per heavy atom.Maximize or maintain during optimization.
Lipophilic Efficiency (LipE) Potency minus logP.Maximize to ensure potency is not solely driven by lipophilicity.

Conformational Flexibility and its Role in SAR

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. This compound has several rotatable bonds, leading to conformational flexibility. The key torsion angles are around the amide bond and the bonds connecting the phenyl rings to the amide group.

X-ray crystallography studies of related benzamides show that the dihedral angle between the two phenyl rings can vary, typically in the range of 28° to 38°, depending on the substituents vulcanchem.com. This non-planar conformation is a common feature of such molecules. The crystal structure of N-(4-methoxyphenyl)-nitrobenzenesulfonamides reveals that different torsion angles can lead to distinct molecular orientations and crystal packing mdpi.com.

The conformational flexibility of this compound means that it can adopt different shapes in solution. The lowest energy conformation in the gas phase or solution may not be the conformation that binds to a biological target (the "bioactive conformation"). Understanding the conformational preferences and the energy barriers between different conformations is therefore crucial for SAR studies. Computational methods, such as DFT calculations, can be used to explore the conformational landscape and identify low-energy conformers mdpi.com. The interplay between intramolecular forces that favor a particular conformation and intermolecular interactions within a binding site that may stabilize a different, higher-energy conformation is a key aspect of molecular recognition.

Molecular Interactions with Biological Targets: in Silico and in Vitro Mechanistic Investigations

Molecular Docking Studies for Elucidating Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the binding modes and affinities of potential drug candidates like 4-(methylthio)-N-(4-nitrophenyl)benzamide.

Characterization of Ligand-Target (Enzyme/Receptor) Binding Pockets and Key Interacting Residues

Recent research has explored the interaction of a series of nitro-substituted benzamide (B126) derivatives with the inducible nitric oxide synthase (iNOS) enzyme, a key player in inflammatory processes. While the specific compound this compound was not the primary focus, the study provides a framework for understanding how related benzamide structures interact with the iNOS binding pocket. In these studies, compounds with nitro substitutions demonstrated the ability to bind efficiently within the enzyme's active site. researchgate.netnih.gov The binding is often characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. For analogous compounds, interactions with residues such as Gln, His, and various hydrophobic amino acids within the binding pocket are critical for stabilizing the ligand-enzyme complex.

Prediction of Binding Free Energies and Docking Scores

The affinity of a ligand for its target is quantitatively estimated through binding free energies and docking scores. Lower binding free energy values indicate a more stable and favorable interaction. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives targeting α-glucosidase and α-amylase, docking studies revealed binding energies ranging from -8.0 to -9.7 kcal/mol and -7.9 to -9.8 kcal/mol, respectively. nih.gov These values suggest strong binding affinities. Although specific scores for this compound are not detailed in the available literature, these findings with structurally similar compounds underscore the potential for this class of molecules to form high-affinity interactions with enzymatic targets.

Computational and Mechanistic Studies of Enzyme Inhibition

Beyond predicting binding, computational and in vitro studies can elucidate the specific mechanisms by which a compound inhibits enzyme activity.

Exploration of Inhibition Mechanisms (e.g., reversible, irreversible, competitive, non-competitive, uncompetitive)

Studies on related compounds have shed light on potential inhibition mechanisms. For instance, in the investigation of phenethyl isothiocyanate's (PEITC) inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism, both competitive and non-competitive inhibition were observed. nih.gov When PEITC was added directly to the incubation mixture, it exhibited competitive inhibition. nih.gov However, when administered in the diet, the inhibition appeared non-competitive, suggesting a different mode of action with chronic exposure. nih.gov These findings highlight that the mechanism of inhibition can be complex and dependent on the experimental conditions.

Active Site Interactions and Catalytic Residue Involvement

The inhibitory activity of a compound is directly linked to its interactions within the enzyme's active site, particularly with catalytic residues. In many enzymes, a catalytic triad of amino acids is essential for the chemical reaction. For instance, in the hydrolysis of para-substituted nitrophenyl benzoate esters by enzymes like lipase and trypsin, a serine residue in the catalytic triad acts as a nucleophile to cleave the ester bond. semanticscholar.org The positioning and reactivity of this catalytic residue are stabilized by other residues in the active site. semanticscholar.org An inhibitor that can interact with and disrupt the function of these key catalytic residues can effectively block the enzyme's activity.

Theoretical Considerations of Receptor Ligand Binding and Signal Transduction Modulation

Theoretical studies, often in conjunction with experimental data, provide a deeper understanding of how ligand binding to a receptor can modulate downstream signaling pathways. This is a critical aspect of pharmacology, as the ultimate effect of a drug is determined by its influence on cellular communication.

The binding of a ligand to a receptor can induce conformational changes that either activate or inhibit the receptor's signaling cascade. For example, in the context of G protein-coupled receptors (GPCRs), ligand binding can stabilize a specific receptor conformation that promotes the binding and activation of intracellular G proteins, leading to a cellular response. Conversely, an antagonist may bind to the receptor without inducing this activating conformational change, thereby blocking the action of the natural agonist. While specific studies on this compound's effect on signal transduction are not yet available, the principles of receptor-ligand binding provide a theoretical framework for how such a molecule could modulate cellular signaling.

In Vitro Biochemical Pathway Modulation Studies (Mechanistic Focus)

The in vitro effects of "this compound" on specific biochemical pathways are a critical area of investigation to elucidate its mechanism of action. While direct studies on this specific molecule are limited, research on structurally related benzamide and nitrobenzamide derivatives provides significant insights into its potential modulatory activities, particularly within inflammatory signaling cascades. These studies suggest that the compound may exert its effects through the inhibition of key enzymes and the modulation of pro-inflammatory mediators.

Potential Inhibition of Inflammatory Enzymes

Based on the activities of analogous compounds, "this compound" is hypothesized to inhibit key enzymes that are pivotal in the inflammatory process, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).

Several benzamide derivatives have been shown to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. For instance, the novel nonsteroidal anti-inflammatory drug (NSAID) NS-398, which is N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamide, demonstrates selective inhibition of the cyclo-oxygenase activity of prostaglandin endoperoxide synthase-2 (PGHS-2), another name for COX-2 nih.govnih.gov. This selectivity is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Similarly, novel N-phenylcarbamothioylbenzamides have exhibited potent anti-inflammatory activity through the inhibition of prostaglandin E2 (PGE2) synthesis, a downstream product of COX-2 activity nih.govresearchgate.netresearchgate.net.

Table 1: Cyclooxygenase (COX) Inhibition by Related Benzamide Derivatives

Compound Target Enzyme IC50 Ratio (PGHS-1/PGHS-2) Reference
NS-398 (N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamide) PGHS-2 (COX-2) >150 nih.govnih.gov
L-745,337 (5-methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone) PGHS-2 (COX-2) >150 nih.govnih.gov
Ketoprofen PGHS-1 and PGHS-2 ~0.5 nih.govnih.gov

This table presents data for compounds structurally related to "this compound" to illustrate the potential for COX inhibition within this class of molecules.

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Inhibition of iNOS is a key therapeutic strategy for inflammatory conditions nih.govresearcher.life. Studies on nitro-substituted benzamide derivatives have shown their capacity to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines. This inhibition is often linked to the direct suppression of iNOS enzyme expression at both the mRNA and protein levels. The selective inhibition of iNOS is considered a valuable therapeutic approach for diseases involving immune and inflammatory responses ugr.es. For example, aminoguanidine, a competitive inhibitor of iNOS, has been shown to protect mice from actinomycetoma development by reducing inflammation plos.org.

Table 2: Inhibition of Nitric Oxide Production by a Related Nitro-Substituted Benzamide

Compound Cell Line Parameter Measured IC50
N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide - iNOS Inhibition 4.6 µM

This table shows data for a compound with iNOS inhibitory activity, suggesting a potential mechanism for nitrobenzamide derivatives.

Modulation of Pro-Inflammatory Cytokine Expression

The inflammatory response is orchestrated by a complex network of cytokines. Benzamides and nicotinamides have been reported to possess anti-inflammatory properties through the inhibition of the production of tumor necrosis factor-alpha (TNF-α) nih.gov. This effect is thought to be mediated by the inhibition of the transcription factor NF-κB, a central regulator of inflammatory gene expression nih.gov. Furthermore, other novel compounds have been shown to inhibit LPS-induced inflammation by modulating the mRNA expression of interleukin-6 (IL-6) and interleukin-1β (IL-1β) mdpi.com. It is plausible that "this compound" could also modulate these critical inflammatory pathways.

Table 3: Modulation of Cytokine Expression by Related Compounds

Compound Class Cytokine Inhibited Proposed Mechanism Reference
Benzamides and Nicotinamides TNF-α Inhibition of NF-κB nih.gov
Benzoxazoles with 4-amino-butanamide moiety IL-6, IL-1β Modulation of mRNA expression mdpi.com

This table provides examples of cytokine modulation by related compound classes, indicating potential pathways for "this compound".

Future Research Directions and Translational Perspectives As Chemical Probes

Development of Advanced Chemical Probes Based on the 4-(methylthio)-N-(4-nitrophenyl)benzamide Scaffold

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, found in a variety of clinically approved drugs and chemical probes. nih.govnih.govnih.gov The unique arrangement of a methylthio group and a nitrophenyl moiety on the this compound backbone offers opportunities for the rational design of next-generation chemical probes. Future research in this area will likely focus on several key strategies to enhance the utility of this scaffold.

One promising avenue is the development of activity-based probes (ABPs) and affinity-based probes (AfBPs). rsc.org These probes are designed to covalently or non-covalently label specific protein targets, enabling their identification and functional characterization within complex biological systems. rsc.org By incorporating reactive moieties or photoreactive groups onto the this compound core, researchers can create tools to map the interactome of this chemical scaffold and elucidate its mechanism of action.

Furthermore, the synthesis of fluorescently labeled derivatives of this compound will be instrumental for visualizing its subcellular localization and tracking its engagement with target proteins in living cells. frontiersin.org These probes can be employed in high-content imaging and flow cytometry assays to provide spatial and temporal information about the biological processes modulated by the parent compound. The development of such advanced probes will be crucial for translating the potential of the this compound scaffold into a deeper understanding of cellular signaling pathways and disease mechanisms. nih.gov

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization in Chemical Biology

The convergence of artificial intelligence (AI) and chemical biology offers unprecedented opportunities to accelerate the design and optimization of novel chemical probes. umich.edufrontiersin.org Generative AI algorithms, in particular, are poised to revolutionize the de novo design of molecules with desired biological activities. frontiersin.orgnih.gov By training these models on large datasets of known bioactive compounds, it is possible to generate novel chemical structures based on the this compound scaffold with improved potency, selectivity, and pharmacokinetic properties. bham.ac.uk

Machine learning (ML) models can be employed to predict the biological activity and physicochemical properties of virtual libraries of this compound analogs. rsc.org This in silico pre-screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. rsc.org Active learning, an ML approach where the algorithm intelligently selects the most informative data points for training, can further enhance the efficiency of this process by focusing on the most promising regions of chemical space. frontiersin.org

The integration of AI and ML into the probe development pipeline will enable a closed-loop design-make-test-analyze cycle, where computational predictions guide experimental efforts, and the resulting data is used to refine the predictive models. researchgate.net This iterative approach will facilitate the rapid optimization of the this compound scaffold to generate highly specific and potent chemical probes for a wide range of biological targets.

Exploration of Novel Biological Target Identification Through High-Throughput Virtual Screening

A key challenge in the development of new chemical probes is the identification of their biological targets. frontiersin.org High-throughput virtual screening (HTVS) has emerged as a powerful computational technique to predict the potential protein targets of a small molecule by docking it against large libraries of protein structures. dovepress.comnih.govresearchgate.net This approach can be leveraged to explore the polypharmacology of this compound and identify novel, and potentially unexpected, biological targets. doaj.org

The process of HTVS involves several stages, including the preparation of the ligand and protein structures, molecular docking simulations to predict binding poses and affinities, and post-docking analysis to rank the potential targets. dovepress.comopenaccesspub.org By screening this compound against a comprehensive database of human protein structures, researchers can generate a prioritized list of candidate targets for subsequent experimental validation. openaccesspub.org

The combination of structure-based and ligand-based virtual screening methods can further enhance the accuracy of target prediction. dovepress.com For instance, pharmacophore models derived from known ligands of a particular protein family can be used to filter large compound libraries and identify molecules with a higher probability of binding to the target. dovepress.com The application of these in silico target identification strategies will be instrumental in uncovering the full therapeutic potential of the this compound scaffold.

Methodological Advancements in High-Throughput In Silico Screening and Mechanistic Elucidation

Continued advancements in computational hardware and algorithms are driving innovation in high-throughput in silico screening and mechanistic elucidation. openaccesspub.org The use of graphics processing units (GPUs) and cloud computing platforms has made it feasible to perform large-scale molecular dynamics (MD) simulations to study the dynamic interactions between a ligand and its protein target. rsc.org These simulations can provide valuable insights into the binding mechanism of this compound and guide the rational design of more potent and selective analogs.

Enhanced sampling methods, such as metadynamics and umbrella sampling, can be used to explore the conformational landscape of the ligand-protein complex and calculate the free energy of binding. These advanced simulation techniques can help to elucidate the key molecular determinants of binding affinity and specificity.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-(methylthio)-N-(4-nitrophenyl)benzamide, and what methodological considerations are critical for yield optimization?

  • Methodology : Acylation of 4-nitroaniline with 4-(methylthio)benzoyl chloride in anhydrous dichloromethane, using triethylamine as a base, achieves moderate yields (60–70%). Catalytic hydrogenation (e.g., Raney-Ni) under 3 atm H₂ can reduce the nitro group selectively if required . Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics due to the nitro group’s electron-withdrawing effects .
  • Key Challenges : Competing hydrolysis of the benzamide under acidic/basic conditions requires pH control (pH 6–8). Purification via column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its functional groups?

  • Techniques :

  • ¹H/¹³C NMR : Methylthio group (δ ~2.5 ppm for S-CH₃; ¹³C ~15 ppm) and nitro group (deshielded aromatic protons at δ ~8.2–8.5 ppm) .
  • IR : Strong C=O stretch (~1650 cm⁻¹) for the amide; asymmetric NO₂ stretch (~1520 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 317.3; fragmentation peaks at m/z 183 (4-nitrophenyl loss) and 121 (benzamide backbone) .

Q. How do the methylthio and nitro groups influence the compound’s reactivity in nucleophilic substitution or redox reactions?

  • Methylthio Group : Acts as a weak electron donor, enhancing para-directing effects in electrophilic substitution. Oxidizable to sulfoxide (H₂O₂, acetic acid) or sulfone (excess oxidizing agents) .
  • Nitro Group : Facilitates reduction to amine (Sn/HCl or catalytic hydrogenation) for downstream derivatization. Hinders nucleophilic attack at the amide carbonyl due to electron withdrawal .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to bacterial acpS-pptase enzymes, and how do structural conformations modulate activity?

  • Approach : Molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB: 1F7L) identifies H-bonding between the nitro group and Arg42. MD simulations (AMBER) reveal that the methylthio group stabilizes hydrophobic interactions with Ile29 .
  • Validation : Comparative IC₅₀ assays against E. coli acpS-pptase show 50% inhibition at 12 µM, aligning with computational predictions .

Q. How do substituent variations (e.g., replacing nitro with cyano) affect the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • SAR Design : Synthesize analogs via palladium-catalyzed cyanation (KCN, CuI).
  • Findings : Nitro-substituted derivatives exhibit superior antibacterial activity (MIC = 8 µg/mL vs. S. aureus) compared to cyano analogs (MIC = 32 µg/mL), likely due to stronger electron withdrawal enhancing enzyme inhibition .

Q. What crystallographic insights reveal the compound’s molecular conformation and intermolecular interactions in the solid state?

  • Data : Single-crystal X-ray diffraction (λ = 0.71073 Å) shows dihedral angles of 85.3° between benzamide and nitrophenyl planes. C–H⋯O interactions (2.8–3.0 Å) between nitro oxygen and adjacent methylthio groups stabilize the lattice .
  • Implications : Non-coplanar aryl rings reduce π-π stacking, favoring solubility in polar aprotic solvents (e.g., DMSO) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.